molecular formula C8H9N5 B6230550 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 460334-67-2

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No.: B6230550
CAS No.: 460334-67-2
M. Wt: 175.2
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Description

Chemical Structure and Properties 2-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)aniline consists of an aniline group (NH₂-substituted benzene) linked to a 2-methyl-2H-tetrazole ring at position 2 of the benzene. The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms, with a methyl group substituted at the N2 position. This substitution pattern distinguishes it from simpler tetrazole-aniline derivatives.

  • Molecular formula: C₈H₉N₅ (inferred from similar compounds).

Properties

CAS No.

460334-67-2

Molecular Formula

C8H9N5

Molecular Weight

175.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline typically involves the formation of the tetrazole ring followed by its attachment to the aniline group One common method includes the cycloaddition reaction of azides with nitriles under acidic conditions to form the tetrazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the tetrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under controlled conditions.

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline involves its interaction with molecular targets through its functional groups. The tetrazole ring can participate in hydrogen bonding and coordination with metal ions, while the aniline group can engage in π-π interactions and nucleophilic attacks. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Benzene Ring

2-Fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS 330841-34-4)
  • Structure : Fluorine at position 2 of the benzene; tetrazole at position 5.
  • Molecular formula : C₇H₆FN₅.
  • Molecular weight : 179.16 g/mol.
  • Used in pharmaceutical intermediates (e.g., irbesartan derivatives) .
3-(1H-1,2,3,4-tetrazol-5-yl)aniline (CAS 73732-51-1)
  • Structure : Tetrazole at position 3 of the benzene.
  • Molecular formula : C₇H₇N₅.
  • Molecular weight : 161.17 g/mol.
  • Properties : Positional isomerism reduces steric hindrance compared to ortho-substituted derivatives, possibly improving solubility .

Modifications on the Tetrazole Ring

3-(1-Methyl-1H-1,2,3,4-tetrazol-5-yl)aniline (CAS 101258-12-2)
  • Structure : Methyl group at the N1 position of the tetrazole.
  • Molecular formula : C₈H₉N₅.
  • Molecular weight : 175.19 g/mol.
  • Priced at $45/10 mg (TRC), indicating research-scale availability .
2-(1H-1,2,3,4-tetrazol-5-yl)aniline
  • Structure: No methyl substitution on the tetrazole.
  • Molecular formula : C₇H₇N₅.
  • Molecular weight : 161.17 g/mol.
  • Properties : Identified as a hit in Mycobacterium enzyme inhibition studies, highlighting its biochemical relevance .

Heterocycle Replacements

2-(1H-Pyrazol-5-yl)aniline (CAS 111562-32-4)
  • Structure : Pyrazole replaces tetrazole.
  • Molecular formula : C₉H₉N₃.
  • Molecular weight : 159.19 g/mol.
  • Properties : Reduced nitrogen content decreases hydrogen-bonding capacity, likely reducing target specificity compared to tetrazole analogs .
5-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylaniline (CAS 1339324-91-2)
  • Structure : Triazole replaces tetrazole; ethyl and methyl substituents.
  • Molecular formula : C₁₂H₁₆N₄.
  • Molecular weight : 216.28 g/mol.

Biological Activity

2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C7H7N5C_7H_7N_5 with a molecular weight of approximately 161.17 g/mol. Its structure features a tetrazole ring attached to an aniline moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC7H7N5
Molecular Weight161.17 g/mol
InChI KeyFLGISLVJQPPAMV-UHFFFAOYSA-N

Anticancer Activity

Recent studies have demonstrated that tetrazole derivatives exhibit significant anticancer properties. For example, compounds containing the tetrazole ring have been tested against various human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast). In vitro assays revealed that certain derivatives showed potent inhibitory activity against these cancer cells.

Case Study:
A study conducted by researchers evaluated several tetrazole derivatives for their cytotoxic effects. Among them, a derivative similar to this compound exhibited an IC50 value of 0.246 µM against A549 lung cancer cells, indicating strong potential as an anticancer agent .

The mechanism by which this compound exerts its anticancer effects involves the inhibition of tubulin polymerization. This action disrupts microtubule formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The compound has been shown to bind to the colchicine site on β-tubulin .

Antimicrobial Activity

In addition to its anticancer properties, tetrazole derivatives have also been investigated for their antimicrobial activity. Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains.

Research Findings:
In a comparative study involving different tetrazole compounds, it was found that some derivatives were effective against Gram-positive and Gram-negative bacteria. The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research .

Q & A

Basic Question: What are the recommended synthetic routes for 2-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)aniline, and how do structural analogs inform optimization strategies?

Answer:
The synthesis of tetrazole-aniline derivatives typically involves cyclization reactions between nitriles and sodium azide under acidic conditions, followed by regioselective alkylation to introduce the methyl group at the tetrazole N2 position. For example, structurally similar compounds like 3-(2-methyl-2H-tetrazol-5-yl)aniline (PubChem CID: 592152) are synthesized via multi-step protocols involving azide-nitrile cycloaddition . Optimization strategies include adjusting reaction solvents (e.g., DMF or ethanol) and temperatures (80–120°C) to enhance yield and purity. Analogous compounds such as 4-(5-methyl-1H-tetrazol-1-yl)aniline demonstrate the importance of protecting the aniline amino group during synthesis to avoid side reactions .

Advanced Question: How can crystallographic tools like SHELXL and Mercury CSD resolve ambiguities in the molecular conformation of 2-(2-methyl-2H-tetrazol-5-yl)aniline?

Answer:
X-ray crystallography using SHELXL enables precise refinement of bond lengths, angles, and hydrogen-bonding networks. For example, SHELXL’s robust handling of high-resolution data can clarify the planar geometry of the tetrazole ring and its dihedral angle relative to the aniline moiety . Mercury CSD’s packing similarity analysis (via the Materials Module) can compare the crystal structure with analogs like 2-fluoro-5-(1H-tetrazol-5-yl)aniline (CAS 330841-34-4) to identify common intermolecular interactions (e.g., π-stacking or hydrogen bonds) that stabilize the lattice . Discrepancies in torsion angles between experimental and computational models can be resolved using density functional theory (DFT) validation .

Basic Question: What spectroscopic techniques are most effective for characterizing 2-(2-methyl-2H-tetrazol-5-yl)aniline, and how are spectral contradictions addressed?

Answer:

  • NMR : 1H^1H-NMR resolves the aniline NH2_2 protons (δ 5.2–5.8 ppm) and tetrazole methyl group (δ 2.5–3.0 ppm). Discrepancies in splitting patterns may arise from tautomerism; deuteration experiments or variable-temperature NMR can clarify dynamic equilibria .
  • IR : The NH2_2 stretching (3350–3450 cm1^{-1}) and tetrazole ring vibrations (1550–1600 cm^{-1) are key. Contradictions between experimental and theoretical IR spectra (e.g., using Gaussian calculations) may indicate protonation state changes .
  • MS : High-resolution ESI-MS confirms the molecular ion peak (m/z 190.1 for C8_8H10_{10}N6_6) and fragmentation patterns. Discrepancies due to in-source decay are mitigated by softer ionization methods like MALDI .

Advanced Question: How do substituent effects (e.g., methyl vs. fluorine) on the tetrazole ring influence bioactivity in 2-(2-methyl-2H-tetrazol-5-yl)aniline analogs?

Answer:
Comparative studies of analogs like 2-fluoro-5-(1H-tetrazol-5-yl)aniline (CAS 330841-34-4) reveal that electron-withdrawing groups (e.g., fluorine) increase metabolic stability but reduce solubility, whereas the methyl group enhances lipophilicity and membrane permeability . Molecular docking (e.g., AutoDock Vina) shows that the methyl group in 2-(2-methyl-2H-tetrazol-5-yl)aniline occupies hydrophobic pockets in enzyme active sites (e.g., cytochrome P450), altering binding affinity by 1.5–2.0 kcal/mol compared to non-methylated analogs .

Basic Question: What are the stability considerations for 2-(2-methyl-2H-tetrazol-5-yl)aniline under varying pH and temperature conditions?

Answer:

  • pH Stability : The compound is prone to hydrolysis in strongly acidic (pH < 3) or basic (pH > 10) conditions due to tetrazole ring opening. Buffered solutions (pH 5–7) at 4°C are recommended for long-term storage .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C. Degradation products include NH3_3 and CO2_2, detected via TGA-FTIR .

Advanced Question: How can researchers design assays to evaluate the biological activity of 2-(2-methyl-2H-tetrazol-5-yl)aniline against disease-relevant targets?

Answer:

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) to measure inhibition constants (Ki_i) for kinases or proteases. For example, analogs like 5-aryl-1,3,4-oxadiazoles show IC50_{50} values in the µM range against cancer targets .
  • Cellular Uptake : Radiolabel the compound with 14C^{14}C or 3H^3H to quantify intracellular accumulation via scintillation counting. Confocal microscopy with fluorescent tags (e.g., BODIPY) visualizes sublocalization .
  • Toxicity Screening : Zebrafish embryo models (OECD TG 236) assess developmental toxicity, while Ames tests evaluate mutagenicity .

Basic Question: What computational methods are suitable for predicting the physicochemical properties of 2-(2-methyl-2H-tetrazol-5-yl)aniline?

Answer:

  • LogP : Use Schrodinger’s QikProp or ACD/Labs to estimate partition coefficients (predicted LogP ~1.8). Experimental validation via shake-flask HPLC reduces discrepancies .
  • pKa : SPARC calculates the tetrazole NH proton (pKa ~4.5) and aniline NH2_2 (pKa ~3.8). Titration experiments in DMSO-water mixtures refine these values .

Advanced Question: How can contradictory bioactivity data between in vitro and in vivo models for 2-(2-methyl-2H-tetrazol-5-yl)aniline be reconciled?

Answer:
Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Strategies include:

  • Prodrug Design : Esterify the aniline NH2_2 to enhance absorption .
  • Microsomal Stability Assays : Incubate with liver microsomes to identify CYP450-mediated metabolism hotspots .
  • Pharmacokinetic Modeling : Use GastroPlus to simulate absorption-distribution profiles and adjust dosing regimens .

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